Beta-Sitosterol

Beschreibung

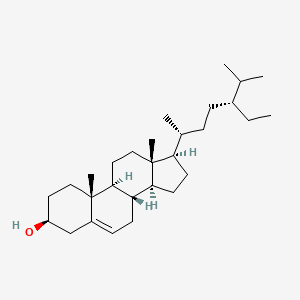

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27,30H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZJWDPNRJALLNS-VJSFXXLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022481 | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

83-46-5 | |

| Record name | (-)-β-Sitosterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Sitosterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Sitosterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cupreol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-beta-Sitosterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-sitosterol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S347WMO6M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | beta-Sitosterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000852 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacokinetics and Pharmacodynamics of Beta Sitosterol

Absorption Mechanisms and Regulation in the Intestinal Tract

The intestinal absorption of beta-sitosterol (B1209924) is a multi-step process that is actively limited by the body. For absorption to occur, the sterol must first be released from the food matrix and incorporated into mixed micelles. instalab.com The efficiency of this process is significantly lower for this compound than for cholesterol. nih.gov

The Niemann-Pick C1-Like 1 (NPC1L1) protein is a critical sterol transporter located on the apical membrane of enterocytes, the cells lining the small intestine. patsnap.comnih.gov This protein is essential for the uptake of both dietary cholesterol and plant sterols from the intestinal lumen. patsnap.comcapes.gov.br this compound is a recognized substrate for NPC1L1; however, the transporter exhibits a lower affinity for it compared to cholesterol. nih.govplos.org Studies using Caco-2 cells, a human intestinal cell line, have demonstrated that while NPC1L1 overexpression increases the uptake of both cholesterol and this compound, the efficiency for this compound is significantly lower. nih.govresearchgate.net This preferential transport in favor of cholesterol serves as a primary defense mechanism against the accumulation of dietary plant sterols. nih.gov The essential role of NPC1L1 in phytosterol absorption is further confirmed by in vivo studies in mice, which show that the protein is necessary for these compounds to enter the body. plos.org

Before sterols can be taken up by the NPC1L1 transporter, they must be solubilized within mixed micelles, which are aggregates formed from bile salts and other lipids in the gut. instalab.combmj.com Due to their structural similarity, this compound and cholesterol compete for the limited space within these micelles. researchgate.netconsensus.app The presence of this compound in the intestinal lumen physically displaces cholesterol from the micelles, thereby reducing the amount of cholesterol that is solubilized and available for absorption. mdpi.com This competitive inhibition is a key aspect of this compound's cholesterol-lowering effect. patsnap.comwebmd.com Furthermore, research indicates that the solubility of this compound in mixed micellar solutions is inherently lower than that of cholesterol, about one-third in some experimental conditions. bmj.comnih.gov When cholesterol in a micellar solution is progressively replaced by this compound, the plant sterol reduces cholesterol's solubility more than would be expected from a simple molar replacement, further hindering cholesterol absorption. bmj.comnih.gov

The absorption of this compound is influenced by the composition of the diet, particularly the presence of fats. nih.gov Dietary fats are necessary for stimulating the release of bile, which is essential for the formation of the mixed micelles required for sterol solubilization. researchgate.net The amount and type of fat can therefore modulate the efficiency of both this compound and cholesterol absorption. nih.gov For instance, studies in rats have shown that administering sterols with triolein (B1671897) (a triglyceride) is a prerequisite for their absorption. nih.gov The physical form of the phytosterol also matters; solubilized free phytosterols (B1254722) are more effective at lower amounts than crystalline forms, which have impaired dissolution in intestinal fluids. mdpi.com The food matrix in which this compound is delivered, such as in functional foods, can also modify its bioaccessibility and interaction with other dietary components like carotenoids. cirad.fr

Transport and Distribution within the Body

Following the limited absorption in the intestine, this compound enters a transport pathway similar to that of cholesterol, but its systemic presence is tightly controlled to prevent accumulation.

Once absorbed into the enterocytes, this compound is incorporated into large lipoprotein particles called chylomicrons. patsnap.comimpactfactor.org These chylomicrons are then secreted into the lymphatic system, bypassing the liver initially, and eventually entering the bloodstream. patsnap.comimpactfactor.org In the plasma, this compound is associated with various classes of lipoproteins, including very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL), and high-density lipoprotein (HDL), which serve as its primary carriers. impactfactor.orgnih.gov Studies in rats have shown that following intravenous injection, radiolabeled this compound is distributed among these lipoprotein fractions, although its distribution ratio compared to cholesterol changes over time, indicating differential handling. nih.gov

Despite being transported in the blood, this compound does not accumulate to high levels in the body's tissues. impactfactor.org This is due to an efficient efflux mechanism, primarily mediated by a pair of ATP-binding cassette (ABC) transporters, ABCG5 and ABCG8. instalab.compatsnap.com These transporters are highly expressed in both intestinal enterocytes and liver cells. In enterocytes, they actively pump absorbed this compound and other plant sterols from the cell back into the intestinal lumen for fecal excretion. patsnap.com In the liver, they promote the secretion of phytosterols into the bile, which also leads to their elimination via feces. patsnap.com This rapid efflux ensures that only a very small fraction of ingested this compound remains in circulation. instalab.compatsnap.com Consequently, tissue distribution is limited, although trace amounts can be detected in the adrenal glands, ovaries, testicles, and brain. mdpi.comresearchgate.net

Data Tables

Table 1: Pharmacokinetic Parameters of this compound in Humans

This table summarizes key pharmacokinetic data from a study in healthy human subjects.

| Parameter | Value | Unit | Reference |

| Absolute Oral Bioavailability | 0.41 | % | researchgate.net |

| Plasma Clearance | 85 | ml/h | researchgate.net |

| Volume of Distribution | 46 | L | researchgate.net |

| Daily Turnover | 5.8 | mg/day | researchgate.net |

| Absorption (of intake) | ≤ 5 | % | nih.gov |

Data derived from studies using advanced analytical methods like accelerator mass spectrometry to measure the kinetics of very low doses of labeled β-sitosterol.

Table 2: Comparative Intestinal Absorption of Dietary Sterols in Humans

This table illustrates the differential absorption rates of major dietary sterols.

| Sterol | Typical Absorption Rate (%) | Reference |

| Cholesterol | ~50 | nih.gov |

| Campesterol (B1663852) | ~15 | europa.eu |

| This compound | ~5 | nih.govmdpi.com |

These values represent the approximate percentage of the ingested sterol that is absorbed by a healthy individual.

Metabolism and Excretion Pathways

The human body handles this compound in a manner that significantly limits its systemic presence, primarily through minimal metabolism and efficient excretion.

Minimal Human Metabolism

This compound undergoes very little metabolism in humans. researchgate.net Its structural similarity to cholesterol makes it resistant to the primary metabolic pathways that break down cholesterol. researchgate.net Studies comparing the metabolism of this compound and cholesterol have shown that while a small portion of absorbed this compound can be converted to cholic and chenodeoxycholic acids (bile acids), the majority is not metabolized. nih.gov Specifically, about 20% of the absorbed amount may be converted to these bile acids. nih.gov The body lacks the necessary enzymes to efficiently break down this compound, leading to its limited physiological role compared to the essential functions of cholesterol. impactfactor.org In the gastrointestinal tract and before fecal excretion, this compound can be converted to various autoxidation products. mdpi.com

ATP-Binding Cassette (ABC) Transporters (ABCG5, ABCG8) in Biliary Excretion

A critical mechanism for preventing the accumulation of plant sterols like this compound involves a pair of ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8. reactome.orgahajournals.org These proteins, often referred to as sterolin-1 and sterolin-2 respectively, form a functional heterodimer complex. reactome.orgahajournals.org This complex is highly expressed in the apical membrane of intestinal cells (enterocytes) and the canalicular membrane of liver cells (hepatocytes). ahajournals.orgmdpi.com

In the liver, the ABCG5/ABCG8 transporter actively pumps absorbed this compound and other plant sterols, along with cholesterol, from hepatocytes into the bile ducts. ahajournals.orgmdpi.comelsevier.es This process of biliary excretion is significantly more rapid for this compound than for cholesterol. nih.gov This efficient transport into bile ensures that most of the small amount of absorbed this compound is quickly removed from the body, preventing its systemic accumulation. researchgate.net

The importance of these transporters is highlighted in the rare genetic disorder sitosterolemia. Individuals with this condition have mutations in the ABCG5 or ABCG8 genes, leading to dysfunctional transporters. ahajournals.orgwikipedia.org This impairment results in hyperabsorption of dietary sterols and a drastic reduction in their biliary excretion, leading to elevated levels of plant sterols in the blood and tissues. ahajournals.orgwikipedia.org

Fecal Excretion as Primary Route

The principal route of elimination for this compound from the human body is through fecal excretion. researchgate.netimpactfactor.org This consists of two main components:

Unabsorbed this compound: Since intestinal absorption of this compound is very low (less than 5%), the vast majority of the ingested amount passes through the gastrointestinal tract unabsorbed and is eliminated directly in the feces. researchgate.netimpactfactor.org

Biliary Excreted this compound: The small fraction of this compound that is absorbed is transported to the liver and then rapidly secreted into the bile via the ABCG5/ABCG8 transporters. researchgate.netnih.gov This bile is released into the small intestine, and the this compound within it is ultimately excreted in the feces. researchgate.net

Minor routes of excretion, such as through urine, are considered negligible and of limited physiological significance. researchgate.netimpactfactor.org

Bioavailability and Factors Influencing Systemic Exposure

The systemic exposure to this compound is inherently low due to its limited oral bioavailability. researchgate.netimpactfactor.org

Bioavailability: Oral bioavailability of this compound is typically less than 5%. researchgate.netimpactfactor.org One study using a highly sensitive isotope ratio analytical method reported the absolute oral bioavailability to be as low as 0.41%. researchgate.net This poor absorption is a key factor in its pharmacokinetic profile, significantly limiting the amount that reaches the systemic circulation. researchgate.netimpactfactor.org

Factors Influencing Systemic Exposure:

Absorption Efficiency: The primary determinant of systemic exposure is the low efficiency of intestinal absorption. nih.govimpactfactor.org Healthy individuals absorb only about 5% or less of dietary plant sterols, compared to 40-54% of dietary cholesterol. nih.govwikipedia.org This selective absorption process is a major barrier to systemic exposure.

Solubility and Formulation: this compound has poor water solubility. impactfactor.org Its absorption is dependent on its solubilization within bile salt micelles in the intestine. impactfactor.org Factors that affect the formation and composition of these micelles can influence how much this compound is available for absorption. The formulation of this compound, such as its incorporation into nanoparticles or complexation with cyclodextrins, can enhance its solubility and potentially increase absorption. impactfactor.orgnih.gov

Efflux Transport: The activity of the ABCG5/ABCG8 transporters is a crucial factor limiting systemic exposure. mdpi.comelsevier.es These transporters actively pump absorbed this compound out of intestinal cells back into the gut lumen and out of liver cells into the bile, effectively preventing its entry and retention in the body. mdpi.comelsevier.es

Genetic Factors: Genetic variations, particularly in the genes encoding for transport proteins like ABCG5 and ABCG8, can significantly impact this compound levels. nih.gov As seen in sitosterolemia, loss-of-function mutations in these genes lead to dramatically increased absorption and decreased excretion, resulting in high systemic exposure. ahajournals.orgwikipedia.org

Dietary Matrix: The food matrix in which this compound is consumed can influence its bioavailability.

The table below summarizes the key pharmacokinetic parameters of this compound.

| Parameter | Finding | Source |

| Oral Bioavailability | < 5% (typically); reported as low as 0.41% | researchgate.netimpactfactor.orgresearchgate.net |

| Metabolism | Minimal in humans; structurally resistant to cholesterol metabolic pathways. About 20% of absorbed amount may be converted to bile acids. | researchgate.netnih.gov |

| Primary Excretion Route | Fecal (includes unabsorbed dietary this compound and absorbed this compound excreted in bile). | researchgate.netimpactfactor.org |

| Key Transport Proteins | ABCG5 and ABCG8 actively transport this compound out of intestinal and liver cells. | reactome.orgahajournals.orgmdpi.com |

Molecular and Cellular Mechanisms of Action

Modulation of Cellular Signaling Pathways

Beta-sitosterol's influence on cellular function is largely attributed to its ability to modulate a complex network of intracellular signaling pathways. These pathways are critical for regulating fundamental cellular processes such as growth, proliferation, inflammation, and survival.

PI3K/Akt/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell proliferation, survival, and metabolism. mdpi.com Research indicates that This compound (B1209924) can significantly modulate this pathway. In human breast cancer cells (MCF-7 and MDA-MB-231), this compound has been shown to impede cell viability by regulating the PI3K/Akt/mTOR pathway. nih.gov This is achieved by markedly reducing the phosphorylation levels of key downstream targets including Akt, B cell lymphoma-2 (Bcl-2)-associated agonist of cell death (Bad), p53, proline-rich Akt substrate of 40 kDa (PRAS40), and glycogen (B147801) synthase kinase 3β (GSK-3β). nih.gov

Furthermore, in lung cancer cells, this compound has been observed to downregulate the PI3K/AKT/mTOR pathway, contributing to its anticancer effects. e-century.us Studies on a derivative, β-sitosterol-D-glucoside (β-SDG), in breast cancer cells revealed that it regulates the expression of PI3K and phosphorylated Akt (p-Akt). nih.gov This disruption of the PI3K/Akt signaling pathway is a key mechanism behind its tumor-inhibiting effects. nih.gov The modulation of the PI3K/Akt pathway by this compound has also been implicated in its potential therapeutic effects in rheumatoid arthritis. frontiersin.orgnih.gov

Table 1: Effects of this compound on PI3K/Akt/mTOR Pathway Components

| Cell Line/Model | Effect of this compound | Key Proteins Modulated | Reference |

|---|---|---|---|

| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | Reduced cell viability | p-Akt, p-Bad, p-p53, p-PRAS40, p-GSK-3β | nih.gov |

| Human Lung Cancer Cells | Downregulation of pathway | PI3K, Akt, mTOR | e-century.us |

| Breast Cancer Cells (with β-SDG) | Inhibition of tumor growth | PI3K, p-Akt | nih.gov |

| Rheumatoid Arthritis Model | Potential therapeutic modulation | PI3K, Akt | frontiersin.orgnih.gov |

NF-κB Signaling Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory process and is implicated in the progression of various diseases. frontiersin.org this compound has been shown to exert significant inhibitory effects on this pathway. In lipopolysaccharide (LPS)-induced inflammation in bovine mammary epithelial cells, this compound pretreatment markedly reduced the expression of pro-inflammatory factors and inhibited the activation of the NF-κB pathway. mdpi.com This anti-inflammatory action is also observed in other contexts, where this compound inhibits the IκB kinase β (IKKβ)/NF-κB signaling pathway. mdpi.com

In a model of septic lung injury, this compound was found to inhibit the NF-κB signaling cascade, leading to reduced production of inflammatory factors and decreased lung tissue permeability. researchgate.net Furthermore, in the context of neuropathic pain, this compound has been shown to alleviate neuroinflammation by inhibiting the TLR4/NF-κB signaling pathway, which in turn affects microglial polarization. researchgate.net This involves the inhibition of Toll-like receptor 4 (TLR4) expression and subsequent NF-κB activation. researchgate.net Research has also demonstrated that this compound can downregulate the IKKβ/NF-κB signaling pathway in adipocytes, contributing to its beneficial effects in obesity-induced inflammation and insulin (B600854) resistance. mdpi.comnih.gov

MAPK Pathway Modulation (ERK1/2, c-fos, c-jun)

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK1/2, is fundamental in transducing extracellular signals to cellular responses, governing processes such as cell proliferation and differentiation. mdpi.com this compound has been demonstrated to modulate the MAPK pathway, contributing to its anticancer properties. In a study on renal carcinogenesis, this compound treatment led to the downregulation of MAPK and attenuated the phosphorylation of p38, ERK, and c-Jun N-terminal kinase (JNK). nih.gov It is suggested that this compound may block the MAPK pathway by acting as a competitive inhibitor of ATP, preventing the activation of ERK1/2. nih.gov

Furthermore, this compound has been shown to reduce the elevated levels of the proto-oncogenes c-fos and c-jun, which are downstream targets of the MAPK pathway. nih.govnih.govphcog.com By inhibiting oncogenic MAPK signaling, this compound can abrogate hyper cell proliferation and angiogenesis. nih.gov The interaction of this compound with the ATP binding site of ERK-2 has been validated through molecular docking studies, supporting its inhibitory effect. nih.govphcog.com

HIF-1α/mTOR Signaling Pathway Activation

The Hypoxia-Inducible Factor-1α (HIF-1α)/mTOR signaling pathway is crucial for cellular adaptation to low oxygen conditions and is involved in various cellular processes, including metabolism and apoptosis. mdpi.comnih.govdntb.gov.ua In a study on bovine mammary epithelial cells, this compound was found to activate the HIF-1α/mTOR signaling pathway. mdpi.comnih.govdntb.gov.ua This activation was associated with the inhibition of apoptosis and an improvement in the expression of genes related to lipid synthesis. mdpi.comnih.govdntb.gov.ua Specifically, this compound enhanced the expression levels of mTOR and HIF-1α genes and significantly increased the p-mTOR/mTOR ratio. mdpi.com This suggests that this compound may counteract the inhibitory effects of stressors like LPS on this pathway, thereby protecting cells from inflammatory damage. mdpi.com

FoxO Signaling Pathway

The Forkhead box O (FoxO) signaling pathway is involved in the regulation of cellular processes such as apoptosis, cell cycle arrest, and stress resistance. Recent research has highlighted the interaction of this compound with this pathway. In the context of rheumatoid arthritis, the anti-proliferative and anti-inflammatory mechanisms of this compound have been linked to the regulation of the FoxO signaling pathway. frontiersin.orgnih.govresearchgate.net

In a study on dexamethasone-induced muscle atrophy, this compound was found to have anti-catabolic effects by regulating the FoxO1/MAFbx pathway. mdpi.comnih.gov It was observed that this compound reduced the increased protein expression of FoxO1 in the gastrocnemius and tibialis anterior muscles of a mouse model, thereby inhibiting the catabolic pathway and preventing protein degradation. mdpi.comnih.gov

PPARγ/NF-κB Signaling Pathway Interactions

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, inflammation, and insulin sensitization. There is a well-established crosstalk between PPARγ and the NF-κB pathway, where activation of PPARγ can inhibit NF-κB activity. frontiersin.org this compound has been shown to modulate this interaction. In a study on myocardial ischemia/reperfusion injury, this compound was found to exert cardioprotective effects by influencing the PPARγ/NF-κB signaling pathway. researchgate.net

In the context of obesity-induced inflammation and insulin resistance, this compound treatment has been shown to enhance PPAR-γ gene expression in adipocytes while concurrently downregulating the NF-κB pathway. mdpi.comnih.gov This dual action contributes to the amelioration of inflammatory events in adipose tissue. mdpi.comnih.gov The activation of PPARγ by this compound and the subsequent inhibition of NF-κB signaling represent a significant mechanism for its anti-inflammatory effects. frontiersin.orgresearchgate.net

Table 2: Summary of this compound's Effects on Signaling Pathways

| Signaling Pathway | Key Effect of this compound | Cellular Context | Reference(s) |

|---|---|---|---|

| PI3K/Akt/mTOR | Inhibition/Downregulation | Cancer (Breast, Lung), Rheumatoid Arthritis | nih.gove-century.usfrontiersin.orgnih.gov |

| NF-κB | Inhibition | Inflammation (Mammary, Lung, Adipose), Neuropathic Pain | mdpi.comresearchgate.netresearchgate.netmdpi.comnih.gov |

| MAPK (ERK1/2, c-fos, c-jun) | Inhibition/Downregulation | Cancer (Renal) | nih.govnih.govphcog.com |

| HIF-1α/mTOR | Activation | Inflammation (Mammary) | mdpi.comnih.govdntb.gov.ua |

| FoxO | Regulation | Rheumatoid Arthritis, Muscle Atrophy | frontiersin.orgnih.govresearchgate.netmdpi.comnih.gov |

| PPARγ/NF-κB | Modulation (PPARγ activation, NF-κB inhibition) | Myocardial Injury, Obesity/Inflammation | mdpi.comnih.govfrontiersin.orgresearchgate.net |

Gene Expression Regulation

This compound significantly influences the expression of genes that control critical cellular processes like apoptosis and cell cycle progression.

This compound consistently promotes apoptosis by upregulating the expression and activity of key pro-apoptotic proteins. Multiple studies have shown that treatment with this compound leads to a dose-dependent increase in the expression of Bax, a pro-apoptotic member of the Bcl-2 family. frontiersin.orgnih.govresearchgate.nete-century.usnih.govnih.gov This is accompanied by the activation of initiator and effector caspases. Specifically, this compound induces the activation of caspase-9, the primary initiator caspase in the mitochondrial (intrinsic) apoptotic pathway, and caspase-3, a key executioner caspase. frontiersin.orgnih.govscispace.com The increased activity of caspase-3 and -9 has been observed in various cancer cell lines, including ovarian, gastric, colon, and breast cancer, confirming their role as key mediators of this compound-induced apoptosis. frontiersin.orgnih.gov In KB oral cancer cells, for instance, this compound significantly increased the mRNA levels of Caspase-3, Caspase-9, and Bax. researchgate.net

Table 2: Effect of this compound on Pro-Apoptotic Gene and Protein Expression

| Gene/Protein | Effect | Cell Line/Model | Source |

|---|---|---|---|

| Bax | Upregulation | HT116 (Colon Cancer) | nih.gov |

| Bax | Upregulation | A549 (Lung Cancer) | e-century.usnih.gov |

| Bax | Upregulation | MCA-102 (Fibrosarcoma) | nih.gov |

| Caspase-3 | Activation/Upregulation | HT116 (Colon Cancer) | nih.gov |

| Caspase-3 | Activation/Upregulation | ES2, OV90 (Ovarian Cancer) | frontiersin.org |

| Caspase-3 | Activation/Upregulation | U937 (Leukemia) | scispace.com |

| Caspase-9 | Activation/Upregulation | HT116 (Colon Cancer) | nih.gov |

| Caspase-9 | Activation/Upregulation | ES2, OV90 (Ovarian Cancer) | frontiersin.org |

| Caspase-9 | Activation/Upregulation | A549 (Lung Cancer) | scispace.com |

Complementing its pro-apoptotic effects, this compound also downregulates key anti-apoptotic proteins. A consistent finding across numerous studies is the significant reduction in the expression of Bcl-2, an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. frontiersin.orgnih.gove-century.usnih.govscispace.com The decreased expression of Bcl-2, combined with the increased expression of Bax, results in a higher Bax/Bcl-2 ratio, which is a critical determinant for initiating the mitochondrial apoptotic cascade. nih.govd-nb.info Furthermore, this compound induces the proteolytic cleavage of Poly (ADP-ribose) polymerase (PARP-1). nih.govnih.govscispace.com PARP-1 is a DNA repair enzyme, and its cleavage by activated caspase-3 is a hallmark of apoptosis. This inactivation prevents cancer cells from repairing DNA damage, thereby committing them to the apoptotic pathway. e-century.usnih.gov

This compound exerts anti-proliferative effects by inducing cell cycle arrest, primarily at the G0/G1 phase. nih.govd-nb.infoscilit.comresearchgate.net This arrest is mediated by the modulation of key cell cycle regulatory proteins. Research has shown that this compound treatment leads to a marked decrease in the protein levels of Cyclin D1 and its catalytic partner, cyclin-dependent kinase 4 (CDK4). nih.govd-nb.infoscilit.comresearchgate.net The Cyclin D1/CDK4 complex is essential for the progression of cells from the G1 phase to the S phase of the cell cycle. By downregulating these proteins, this compound effectively halts cell cycle progression, thereby inhibiting cell proliferation. nih.govd-nb.infonih.gov This effect has been clearly demonstrated in breast cancer cell lines such as MDA-MB-231 and T47D. nih.govd-nb.info

Table of Compounds

Cellular Effects

Cell Membrane Fluidity Alterations

Being structurally similar to cholesterol, a key component of animal cell membranes, this compound can be integrated into the cell's phospholipid bilayer. nih.govnih.gov Once incorporated, it can alter the physical characteristics of the membrane.

The rigid structure of this compound restricts the movement of the fatty acid chains within the membrane, which generally leads to a decrease in membrane fluidity. sci-hub.stcapes.gov.br However, some research indicates that in certain contexts, such as the inner mitochondrial membrane, this compound can increase fluidity. nih.gov These changes in fluidity can impact the function of proteins embedded in the membrane, thereby influencing cellular processes like signaling and transport. researchgate.netresearchgate.net

Inhibition of Cell Proliferation

This compound has been shown to inhibit the proliferation of various cancer cells through multiple mechanisms that disrupt the cell cycle and promote programmed cell death (apoptosis). e-century.usresearchgate.netscilit.comtandfonline.comafricanjournalofbiomedicalresearch.com

Key anti-proliferative mechanisms include:

Cell Cycle Arrest: this compound can halt the cell cycle at different checkpoints, such as G0/G1 or G2/M. scilit.comtandfonline.comnih.govresearchgate.netspandidos-publications.comnih.gov This is achieved by altering the levels of regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). For instance, it has been observed to decrease the levels of cyclin D1 and CDK4, which are essential for the transition from the G1 to the S phase of the cell cycle. nih.govnih.govmdpi.com

Induction of Apoptosis: this compound is a known inducer of apoptosis in cancer cells. e-century.usnih.govnih.govfrontiersin.org It can trigger the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. e-century.usmdpi.comnih.govfrontiersin.org This shift leads to the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-9, which execute cell death. nih.govfrontiersin.org

Sphingomyelin (B164518) Cycle Activation: In certain cancer cells, like LNCaP prostate cancer cells, this compound has been found to induce apoptosis by stimulating the sphingomyelin cycle. nih.govnih.govtandfonline.com This results in the increased production of ceramide, a lipid molecule that acts as a signaling messenger to promote apoptosis. researchgate.netnih.govnih.govtandfonline.comresearchgate.net

| Cell Line | Cancer Type | Observed Effects | Key Molecular Targets |

| HT-116 | Colon Cancer | Induction of apoptosis. nih.gov | Activation of caspase-3 and caspase-9, increased Bax/Bcl-2 ratio. nih.gov |

| MCF-7 | Breast Cancer | G2/M arrest, apoptosis. nih.gov | Regulation of Bax/Bcl-2 imbalance. nih.gov |

| PC-3 | Prostate Cancer | Apoptosis. frontiersin.org | Downregulation of Bcl-2. frontiersin.org |

| LNCaP | Prostate Cancer | Growth inhibition, apoptosis. nih.govtandfonline.com | Increased ceramide production via sphingomyelin cycle activation. nih.govtandfonline.com |

| U937 | Leukemia | G2/M arrest, apoptosis. researchgate.net | Downregulation of Bcl-2. nih.gov |

| A549 | Lung Cancer | G0/G1 arrest, inhibition of proliferation. spandidos-publications.com | Inhibition of TGF-β/p-Smad2/3/c-Myc pathway. spandidos-publications.com |

| MDA-MB-231 | Breast Cancer | G0/G1 arrest, apoptosis. nih.gov | Downregulation of cyclin D1 and CDK4, increased Bax/Bcl-2 ratio. nih.gov |

Induction of Apoptosis in Specific Cell Lines

This compound has been shown to induce apoptosis, or programmed cell death, in a range of cancer cell lines through multiple pathways. This process is often characterized by the activation of caspases, a family of protease enzymes that play an essential role in the execution phase of apoptosis.

In human leukemic U937 cells, this compound treatment leads to a concentration-dependent increase in apoptosis. nih.gov This is accompanied by the downregulation of Bcl-2, an anti-apoptotic protein, and the activation of caspase-3. nih.gov Overexpression of Bcl-2 was found to block this compound-induced caspase-3 activation and subsequent apoptosis, highlighting the importance of the Bcl-2 family in this process. nih.gov Similarly, in human breast cancer MDA-MB-231 cells, this compound induces apoptosis by activating caspase-3 and caspase-9. researchgate.net

The compound also affects other key proteins involved in apoptosis. For instance, in U937 cells, it causes the degradation of poly-(ADP-ribose) polymerase (PARP) and phospholipase C (PLC)-gamma1. nih.gov In human ovarian cancer cells (ES2 and OV90), this compound triggers apoptosis by activating signals such as cleaved caspase-3 and -9, cytochrome C, BAX, and BAK. mdpi.com It also induces the loss of mitochondrial membrane potential and increases the generation of reactive oxygen species (ROS) and calcium influx. mdpi.com

Studies on other cancer cell lines have revealed similar pro-apoptotic effects. In human hepatocellular carcinoma (HepG2) cells, this compound induces cytotoxicity and intracellular ROS accumulation, leading to membrane damage and mitochondrial toxicity. mums.ac.ir This is associated with the release of cytochrome c from the mitochondria and enhanced expression of caspase-3. mums.ac.ir In MCF-7 breast cancer cells, this compound has been shown to inhibit growth and increase caspase activity. researchgate.net Furthermore, in pancreatic cancer cells, this compound induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. frontiersin.org Liposomal this compound has also been shown to trigger apoptotic cascades in various cancer cells. mdpi.com

A derivative, this compound-3-O-glucoside, has demonstrated selective cytotoxic and pro-apoptotic activities in cancer cells while showing no such effects on non-cancerous HEK293 cells. frontiersin.org In lung cancer cell lines A549 and H1975, this compound promotes apoptosis and impairs cell survival. e-century.us This effect is potentially mediated by the downregulation of fibroblast growth factor receptor-1 (FGFR1) and epidermal growth factor receptor (EGFR). nih.gov

Table 1: Induction of Apoptosis by this compound in Various Cell Lines

| Cell Line | Cancer Type | Key Molecular Events |

|---|---|---|

| U937 | Human Leukemia | Downregulation of Bcl-2, activation of caspase-3, degradation of PARP and PLC-γ1. nih.gov |

| MDA-MB-231 | Human Breast Cancer | Activation of caspase-3 and caspase-9. researchgate.net |

| ES2, OV90 | Human Ovarian Cancer | Activation of cleaved caspase-3 and -9, cytochrome C, BAX, and BAK; loss of mitochondrial membrane potential; increased ROS and calcium influx. mdpi.com |

| HepG2 | Human Hepatocellular Carcinoma | Increased intracellular ROS, cytochrome c release, enhanced caspase-3 expression. mums.ac.irfrontiersin.org |

| MCF-7 | Human Breast Cancer | Increased caspase activity. researchgate.netfrontiersin.org |

| MIA-PaCa-2, BXPC-3 | Pancreatic Cancer | Increased Bax expression, decreased Bcl-2 expression. frontiersin.org |

| A549, H1975 | Lung Cancer | Downregulation of FGFR1 and EGFR. e-century.usnih.gov |

| HT116 | Human Colon Cancer | Reduced Bcl-2 and cIAP1 expression, activation of BAX and cytochrome C. mdpi.com |

Cell Cycle Arrest (G0/G1, G2/M, S phase)

This compound can interfere with the normal progression of the cell cycle, a key process in cell proliferation. By halting the cycle at specific checkpoints, it can prevent the uncontrolled division of cancer cells.

G0/G1 Phase Arrest: A significant number of studies have reported that this compound induces cell cycle arrest at the G0/G1 phase. In human breast cancer MDA-MB-231 cells, this arrest is associated with a decrease in the levels of cyclin D1 and cyclin-dependent kinase 4 (CDK4), and an increase in the levels of p21/Cip1 and p27/Kip1, which are inhibitors of the kinase activity of CDKs. nih.govnih.gov Similarly, in pancreatic cancer cell lines MIA-PaCa-2 and BXPC-3, this compound treatment leads to an increased proportion of cells in the G0/G1 phase. frontiersin.org In non-small cell lung cancer (NSCLC) cells, this compound downregulates the expression of cyclin D-CDK4 and cyclin D-CDK2, leading to G0/G1 arrest. unar.ac.id Furthermore, in A549 lung cancer cells, this compound is reported to induce G0/G1 arrest by inhibiting the transforming growth factor-β (TGF-β)/p-Smad2/3/c-Myc signaling pathway. nih.govspandidos-publications.com In hypertrophic scar fibroblasts, this compound increased the proportion of G1-phase cells. bvsalud.org

G2/M Phase Arrest: this compound has also been shown to cause cell cycle arrest at the G2/M checkpoint. In human lung adenocarcinoma A549 cells, the compound has been reported to trigger G2/M phase arrest. nih.gov In human leukemia cells U937 and HL60, this compound treatment is associated with significant G2/M arrest and endoreduplication, a process of DNA replication without cell division. capes.gov.brsigmaaldrich.comnih.gov This effect is linked to the promotion of microtubule polymerization. capes.gov.brsigmaaldrich.comnih.gov In breast cancer, this compound can inhibit CDK1, leading to G2/M arrest. unar.ac.id

S Phase Arrest: In some cell lines, this compound has been observed to induce arrest in the S phase of the cell cycle. For instance, in gastric cancer AGS cells, it stimulates apoptosis and cell cycle arrest in the S phase. nih.gov In human cervical squamous cell carcinoma SiHa cells, this compound has been shown to elicit cell cycle arrest in the S phase and mitotic phase. nih.gov

Table 2: Cell Cycle Arrest Induced by this compound

| Cell Cycle Phase | Cell Line(s) | Cancer Type | Key Molecular Events |

|---|---|---|---|

| G0/G1 | MDA-MB-231 | Human Breast Cancer | Decreased cyclin D1 and CDK4; increased p21/Cip1 and p27/Kip1. nih.govnih.gov |

| MIA-PaCa-2, BXPC-3 | Pancreatic Cancer | Augmented cell population in G0/G1 phase. frontiersin.org | |

| A549 | Non-Small Cell Lung Cancer | Downregulated cyclin D-CDK4 and cyclin D-CDK2; inhibition of TGF-β/p-Smad2/3/c-Myc pathway. nih.govunar.ac.idspandidos-publications.com | |

| Hypertrophic scar fibroblasts | - | Increased proportion of G1-phase cells. bvsalud.org | |

| G2/M | A549 | Human Lung Adenocarcinoma | Triggered G2/M phase arrest. nih.gov |

| U937, HL60 | Human Leukemia | Associated with endoreduplication and promotion of microtubule polymerization. capes.gov.brsigmaaldrich.comnih.gov | |

| Breast Cancer Cells | Breast Cancer | Inhibition of CDK1. unar.ac.id | |

| S | AGS | Gastric Cancer | Stimulation of S phase arrest. nih.gov |

| SiHa | Human Cervical Squamous Cell Carcinoma | Elicited S phase and mitotic phase arrest. nih.gov |

Inhibition of Cell Migration and Invasion

The spread of cancer to other parts of the body, known as metastasis, is a major cause of cancer-related mortality. This process involves the migration and invasion of cancer cells. This compound has demonstrated the ability to inhibit these crucial steps in the metastatic cascade.

In pancreatic cancer cells, this compound has been shown to decrease migration and invasion. frontiersin.org This effect is accompanied by the downregulation of epithelial-mesenchymal transition (EMT) markers and the deactivation of the Akt/GSK-3β signaling pathway. frontiersin.org In human breast cancer cells (MCF-7 and MDA-MB-231), this compound effectively impedes migration by upregulating the expression of CDH1 (E-cadherin). frontiersin.org The loss of E-cadherin function is known to enhance the invasive and metastatic capabilities of tumor cells. frontiersin.org

Furthermore, in lung cancer cell lines A549 and H1975, this compound has been found to impair cancer cell migration. e-century.usnih.gov Studies on hepatocellular carcinoma cells (Huh-7 and HCCLM3) also indicate that this compound significantly suppresses cell migration and invasion. nih.gov This is associated with a reduction in the levels of N-cadherin, Snail, and Vimentin, and an increase in E-cadherin. nih.gov Liposomal this compound has also been shown to suppress the invasiveness of CT26/luc colon carcinoma cells, possibly through the inhibition of MMP-9 expression. mdpi.com

Table 3: Inhibition of Cell Migration and Invasion by this compound

| Cell Line(s) | Cancer Type | Key Molecular Events |

|---|---|---|

| MIA-PaCa-2, BXPC-3 | Pancreatic Cancer | Downregulation of EMT markers; deactivation of Akt/GSK-3β signaling. frontiersin.org |

| MCF-7, MDA-MB-231 | Human Breast Cancer | Upregulation of CDH1 (E-cadherin) expression. frontiersin.org |

| A549, H1975 | Lung Cancer | Impaired cell migration. e-century.usnih.gov |

| Huh-7, HCCLM3 | Hepatocellular Carcinoma | Reduced N-cadherin, Snail, and Vimentin; increased E-cadherin. nih.gov |

| CT26/luc | Colon Carcinoma | Inhibition of MMP-9 expression. mdpi.com |

Impact on Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen. This compound has been shown to have a dual role in angiogenesis, exhibiting both pro- and anti-angiogenic effects depending on the context.

Anti-Angiogenic Effects: In the context of cancer and inflammatory diseases like rheumatoid arthritis, this compound has demonstrated inhibitory effects on angiogenesis. researchgate.netfrontiersin.org In human umbilical vein endothelial cells (HUVECs), this compound suppresses proliferation and migration, key steps in angiogenesis. researchgate.net This anti-angiogenic effect is thought to be mediated through the inhibition of the VEGF signaling pathway. researchgate.netdntb.gov.ua Specifically, this compound has been shown to inhibit the expression of vascular endothelial growth factor receptor 2 (VEGFR2) and its phosphorylated form (p-VEGFR2). researchgate.net In vivo studies in a collagen-induced arthritis mouse model also showed that this compound prevented synovial angiogenesis and inhibited VEGFR2 and p-VEGFR2 expression. researchgate.netdntb.gov.ua The MAPK pathway has also been implicated, as its blockage by this compound can prevent tumor invasion and angiogenesis. nih.gov

Pro-Angiogenic Effects: Conversely, in the context of tissue repair and recovery from ischemic damage, this compound has been found to promote angiogenesis. In a chick embryo chorioallantoic membrane (CAM) assay, this compound exhibited an angiogenic effect. researchgate.netthieme-connect.comthieme-connect.com In a Mongolian gerbil model of ischemia/reperfusion-damaged brain, it enhanced new vessel formation. researchgate.netthieme-connect.comthieme-connect.com This pro-angiogenic activity was associated with the enhanced expression of proteins related to angiogenesis, such as von Willebrand factor, vascular endothelial growth factor (VEGF), and its receptor Flk-1. researchgate.netthieme-connect.comthieme-connect.com These findings suggest that this compound may have therapeutic potential in promoting blood vessel formation in damaged tissues. researchgate.netthieme-connect.comthieme-connect.commdpi.com

Table 4: Impact of this compound on Angiogenesis

| Effect | Model/Cell Line | Context | Key Molecular Events |

|---|---|---|---|

| Anti-Angiogenic | HUVECs | Cancer/Inflammation | Inhibition of VEGF signaling pathway; suppression of VEGFR2 and p-VEGFR2 expression. researchgate.netfrontiersin.orgdntb.gov.ua |

| Collagen-Induced Arthritis Mice | Rheumatoid Arthritis | Prevention of synovial angiogenesis; inhibition of VEGFR2 and p-VEGFR2 expression. researchgate.netdntb.gov.ua | |

| Pro-Angiogenic | Chick Embryo Chorioallantoic Membrane (CAM) | Tissue Repair | Induction of angiogenesis. researchgate.netthieme-connect.comthieme-connect.com |

| Ischemia/Reperfusion-Damaged Gerbil Brain | Tissue Repair | Enhanced new vessel formation; increased expression of von Willebrand factor, VEGF, and Flk-1. researchgate.netthieme-connect.comthieme-connect.com |

Preclinical Research

In vitro Studies on Cell Lines

Beta-sitosterol (B1209924), a prominent phytosterol found in a variety of plants, has been the subject of numerous in vitro studies to elucidate its effects at the cellular level. mdpi.comnih.gov These investigations have spanned a wide range of cell types, including cancer cells, neurons, and immune cells, revealing a diverse array of biological activities.

Cancer Cell Lines

The potential of this compound to influence the behavior of cancer cells has been extensively investigated across various cell lines, with research highlighting its impact on cell proliferation, apoptosis (programmed cell death), and other critical cellular processes. mdpi.comnih.gov

Prostate Cancer (PC-3 and LNCaP): In studies involving the human prostate cancer cell lines PC-3 and LNCaP, this compound has been shown to inhibit cell growth and induce apoptosis. researchgate.net Research on LNCaP cells, which are androgen-dependent, indicates that this compound can activate the sphingomyelin (B164518) cycle, a signaling pathway involved in apoptosis. researchgate.net For the androgen-independent PC-3 cells, this compound has demonstrated the ability to inhibit not only growth but also metastasis in preclinical models. researchgate.net

Breast Cancer (MCF-7 and MDA-MB-231): The effects of this compound on breast cancer cells appear to be dependent on the cell type. In estrogen-independent MDA-MB-231 cells, this compound treatment has been observed to increase apoptosis and inhibit tumor growth. journalejmp.comfrontiersin.org Conversely, some studies on the estrogen-dependent MCF-7 cell line have suggested a stimulatory effect on cell growth. journalejmp.com However, other research has reported that this compound can inhibit the proliferation of MCF-7 cells in a dose-dependent manner by inducing caspase-mediated apoptosis. journalejmp.com Further investigations have shown that this compound can impede the viability of both MCF-7 and MDA-MB-231 cells by regulating the PI3K/Akt/mTOR pathway. frontiersin.org Additionally, it has been found to stimulate the de novo synthesis of ceramide, a pro-apoptotic lipid, in both cell lines. frontiersin.org

Lung Cancer (A549 and H1975): In the context of non-small-cell lung cancer (NSCLC), this compound has been shown to suppress the viability of A549 cells by inhibiting autophagy through the inactivation of the TGF-β/Smad2/3/c-Myc pathway. nih.gov It also downregulates the expression of cyclin D-CDK4 and cyclin D-CDK2, leading to cell cycle arrest at the G0/G1 phase. nih.gov

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

| PC-3 | Prostate Cancer | Inhibits cell growth and metastasis. researchgate.net |

| LNCaP | Prostate Cancer | Induces apoptosis by activating the sphingomyelin cycle. researchgate.net |

| MCF-7 | Breast Cancer | Proliferation inhibited in a dose-dependent manner; induces caspase-mediated apoptosis. journalejmp.com Regulates PI3K/Akt/mTOR pathway. frontiersin.org |

| MDA-MB-231 | Breast Cancer | Increases apoptosis and inhibits tumor growth. journalejmp.com Regulates PI3K/Akt/mTOR pathway. frontiersin.org |

| A549 | Lung Cancer | Suppresses cell viability by inhibiting autophagy; induces G0/G1 cell cycle arrest. nih.gov |

| H1975 | Lung Cancer | Data not available in the provided search results. |

Neuronal Cell Lines

The neuroprotective potential of this compound has been explored in neuronal cell line models.

IMR-32 and SH-SY5Y: In the human neuroblastoma cell line IMR-32, this compound has been shown to have antioxidant properties. texilajournal.comresearchgate.net Studies have demonstrated its ability to activate the NRF2-KEAP signaling pathway, a key regulator of antioxidant responses. texilajournal.comresearchgate.net This activation leads to an increase in antioxidant enzymes like superoxide (B77818) dismutase and non-enzymatic antioxidants such as reduced glutathione (B108866). texilajournal.com Furthermore, it was observed to inhibit lipid peroxides and hydrogen peroxides. texilajournal.com Research on the SH-SY5Y cell line, another human neuroblastoma model, has also indicated that phytosterols (B1254722) like this compound can lead to a decrease in reactive oxygen species and an increase in antioxidant enzymes such as catalase. texilajournal.com

Table 2: Effects of this compound on Neuronal Cell Lines

| Cell Line | Cell Type | Key Findings |

| IMR-32 | Human Neuroblastoma | Exhibits antioxidant properties through the NRF2-KEAP pathway; increases antioxidant enzymes. texilajournal.comresearchgate.net |

| SH-SY5Y | Human Neuroblastoma | Decreases reactive oxygen species and increases antioxidant enzymes. texilajournal.com |

Immune Cells

This compound has demonstrated immunomodulatory effects in various immune cell types.

Peripheral Blood Mononuclear Cells (PBMCs), Macrophages, and Dendritic Cells: In vitro studies have shown that this compound can increase the number of viable peripheral blood mononuclear cells (PBMCs). nih.govresearchgate.net PBMCs are a critical component of the immune system, consisting of lymphocytes (T cells, B cells, and NK cells) and monocytes. cgt.global Furthermore, this compound has been found to activate swine dendritic cells in culture. nih.govresearchgate.net Dendritic cells play a crucial role in initiating adaptive immune responses. Research on macrophages has indicated that this compound treatment can lead to an increased production of various cytokines, including IL-6, TNF-α, MCP-1, and IFN-γ, in lipopolysaccharide (LPS)-treated macrophages. mdpi.com

Table 3: Effects of this compound on Immune Cells

| Cell Line/Cell Type | Key Findings |

| Peripheral Blood Mononuclear Cells (PBMCs) | Increased number of viable cells. nih.govresearchgate.net |

| Macrophages | Increased production of IL-6, TNF-α, MCP-1, and IFN-γ in LPS-treated cells. mdpi.com |

| Dendritic Cells (Swine) | Activated in culture. nih.govresearchgate.net |

Mammary Epithelial Cells (MAC-T)

In bovine mammary epithelial cells (MAC-T), this compound has been shown to influence milk synthesis-related processes. Studies have demonstrated that it can enhance the expression of genes related to milk protein and fat synthesis. researchgate.netmdpi.comnih.gov This effect is potentially mediated through the regulation of the HIF-1α/mTOR signaling pathway. mdpi.com Specifically, this compound was found to stimulate the expression of factors like sterol regulatory element-binding protein 1 (SREBP1) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net Furthermore, it has been shown to alleviate lipopolysaccharide (LPS)-induced oxidative stress in these cells. researchgate.net

Table 4: Effects of this compound on Mammary Epithelial Cells

| Cell Line | Cell Type | Key Findings |

| MAC-T | Bovine Mammary Epithelial | Enhances milk protein and fat synthesis-related gene expression; regulates HIF-1α/mTOR signaling. researchgate.netmdpi.comnih.gov Alleviates LPS-induced oxidative stress. researchgate.net |

Human Aortic Cells

This compound has demonstrated anti-inflammatory activity in human aortic endothelial cells (HAECs). Research has shown that it can inhibit the expression of vascular adhesion molecule 1 (VCAM-1) and intracellular adhesion molecule 1 (ICAM-1) in tumor necrosis factor-alpha (TNF-α)-stimulated HAECs. journalejmp.comnih.gov This inhibition also leads to a reduction in the binding of monocytes to the endothelial cells. journalejmp.comnih.gov The underlying mechanism appears to involve the attenuation of nuclear factor-kappa B (NF-κB) p65 phosphorylation. nih.gov In a separate study on human abdominal aorta endothelial cells (HAAE-2), this compound exhibited strong cytotoxic properties, inducing apoptosis through the activation of caspase-3. nih.govcambridge.org

Table 5: Effects of this compound on Human Aortic Cells

| Cell Line | Cell Type | Key Findings |

| HAEC | Human Aortic Endothelial | Inhibits VCAM-1 and ICAM-1 expression; reduces monocyte binding; attenuates NF-κB phosphorylation. journalejmp.comnih.gov |

| HAAE-2 | Human Abdominal Aorta Endothelial | Exhibits cytotoxic properties; induces apoptosis via caspase-3 activation. nih.govcambridge.org |

Primary Adipocytes

In rat primary adipocytes, this compound has been shown to have multifaceted effects on glucose metabolism and lipid dynamics. It has been observed to induce glucose uptake and stimulate adipogenesis (the formation of fat cells) in differentiating preadipocytes. nih.govresearchgate.net Interestingly, while exhibiting some insulin-like activities, this compound also induced lipolysis (the breakdown of fats) in mature adipocytes. nih.govresearchgate.net The study noted that the increased glucose uptake was not associated with the new synthesis of GLUT4, a key glucose transporter. researchgate.net The lipolytic effect was linked to the downregulation of Akt and PI3K gene expression. researchgate.net

Table 6: Effects of this compound on Primary Adipocytes

| Cell Type | Key Findings |

| Rat Primary Adipocytes | Induces glucose uptake and adipogenesis. nih.govresearchgate.net Induces lipolysis, associated with downregulation of Akt and PI3K genes. researchgate.net |

In vivo Animal Models

The anticancer potential of this compound has been evaluated in various rodent models of cancer, demonstrating inhibitory effects on tumor growth and metastasis.

In a study using SCID mice with xenografts of the human breast cancer cell line MDA-MB-231, dietary phytosterols including this compound led to a one-third reduction in tumor size and a 20% decrease in lymph node and lung metastases after eight weeks. graphyonline.com Another study on ovariectomized athymic mice with estrogen-responsive MCF-7 breast cancer cells showed that dietary this compound resulted in a 38.9% reduction in tumor size and downregulated the anti-apoptotic marker Bcl-2. graphyonline.com

For prostate cancer, research on SCID mice implanted with PC-3 human prostate cancer cells revealed that a diet containing a phytosterol mixture resulted in tumors that were 40-43% smaller compared to the control group. researchgate.net The number of mice with lymph node and lung metastasis was also nearly halved. researchgate.net

In the context of colon cancer, this compound has been shown to act as a chemopreventive agent in rats with 1,2-dimethylhydrazine (B38074) (DMH)-induced colon cancer. graphyonline.comjournalejmp.com It was found to protect against the depletion of antioxidant enzymes such as catalase, superoxide dismutase, and glutathione peroxidase in the colon and liver of the experimental rats. graphyonline.com Furthermore, in a rat model of colon cancer, this compound reduced the number of aberrant crypts in a dose-dependent manner. medchemexpress.com

In a xenograft mouse model using AGS human gastric adenocarcinoma cells, this compound treatment suppressed tumor growth. nih.gov The mechanism was linked to the mediation of the AMPK/PTEN/Hsp90 axis. nih.govresearchgate.net

Table 2: this compound Effects in Rodent Cancer Models

| Cancer Type | Rodent Model | Key Findings |

|---|---|---|

| Breast Cancer | SCID mice (MDA-MB-231 xenograft) | 33% reduction in tumor size; 20% fewer metastases. graphyonline.com |

| Breast Cancer | Ovariectomized athymic mice (MCF-7 xenograft) | 38.9% reduction in tumor size; downregulation of Bcl-2. graphyonline.com |

| Prostate Cancer | SCID mice (PC-3 xenograft) | 40-43% smaller tumors; ~50% reduction in metastasis. researchgate.net |

| Colon Cancer | Rats (DMH-induced) | Protected against antioxidant enzyme depletion; reduced aberrant crypts. medchemexpress.comgraphyonline.comjournalejmp.com |

| Gastric Cancer | Xenograft mouse model (AGS cells) | Suppressed tumor growth via AMPK/PTEN/Hsp90 axis. nih.govresearchgate.net |

This compound has been studied in animal models of cardiovascular disease, showing potential protective effects against atherosclerosis and cardiotoxicity.

In ApoE-/- mice, a model for atherosclerosis, this compound treatment was found to ameliorate atherosclerotic plaques. researchgate.netnih.gov This effect was associated with the regulation of gut microbiota and a subsequent reduction in trimethylamine (B31210) (TMA) and trimethylamine-N-oxide (TMAO) levels, which are implicated in atherosclerosis pathogenesis. researchgate.netnih.govnih.gov The treatment also helped to alleviate cholesterol metabolism and the inflammatory response. researchgate.netnih.gov

In a rat model of potassium dichromate-induced cardiotoxicity, this compound demonstrated a cardioprotective effect. nih.gov It was shown to lower the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and enhance the levels of the antioxidant enzyme superoxide dismutase (SOD) in cardiac tissues. nih.gov The protective mechanism involves the modulation of several signaling pathways, including NF-κB, AMPK, mTOR, TLR4, and HO-1/NADPH. nih.gov

Another study using a rat model of myocardial ischemia/reperfusion injury found that this compound treatment reduced the myocardial infarct size and decreased apoptosis. nih.gov This cardioprotective effect was linked to the PPARγ/NF-κB signaling pathway. nih.gov

Table 3: this compound in Animal Models of Cardiovascular Disease

| Disease Model | Animal | Key Findings |

|---|---|---|

| Atherosclerosis | ApoE-/- Mice | Ameliorated atherosclerotic plaques; reduced TMA and TMAO levels. researchgate.netnih.govnih.gov |

| Cardiotoxicity (Potassium Dichromate-induced) | Rats | Reduced lipid peroxidation (MDA); increased antioxidant enzyme (SOD) levels. nih.gov |

| Myocardial Ischemia/Reperfusion | Rats | Reduced infarct size; decreased apoptosis via PPARγ/NF-κB signaling. nih.gov |

The neuroprotective effects of this compound have been explored in various animal models of neurodegenerative diseases.

In amyloid protein precursor/presenilin 1 (APP/PS1) double transgenic mice, a model for Alzheimer's disease, treatment with this compound improved spatial learning and recognition memory. koreascience.krresearchgate.netresearchgate.net It also led to a reduction in amyloid-beta (Aβ) plaque load and reversed the loss of dendritic spines in hippocampal neurons. koreascience.krresearchgate.netresearchgate.net

In a mouse model of Alzheimer's disease induced by aluminum chloride (AlCl3), this compound treatment mitigated cognitive impairment. nih.gov It significantly reduced the deposition of β-amyloid in the cortex and hippocampus. nih.gov

In a rat model of neurodegeneration induced by lipopolysaccharide (LPS), this compound administration normalized levels of the neurotransmitters dopamine (B1211576) and serotonin, as well as the antioxidant enzymes glutathione (GSH) and catalase (CAT). texilajournal.comtexilajournal.com Histopathological analysis showed a reduction in degenerative neurons. texilajournal.com The neuroprotective mechanism in this model involves the modulation of the pro-inflammatory NF-κB pathway and the antioxidant NRF2-KEAP1 pathway. texilajournal.comtexilajournal.comresearchgate.net this compound was also shown to inhibit LPS-induced M1 polarization of microglia, thereby playing an anti-inflammatory role. dovepress.com

Table 4: Neuroprotective Effects of this compound in Animal Models

| Disease Model | Animal | Key Findings |

|---|---|---|

| Alzheimer's Disease (APP/PS1) | Mice | Improved spatial learning and memory; reduced Aβ plaque load; restored dendritic spines. koreascience.krresearchgate.netresearchgate.net |

| Alzheimer's Disease (AlCl3-induced) | Mice | Mitigated cognitive impairment; reduced β-amyloid deposition. nih.gov |

| Neurodegeneration (LPS-induced) | Rats | Normalized neurotransmitter and antioxidant enzyme levels; reduced neuronal degeneration. texilajournal.comtexilajournal.comresearchgate.net |

| Neuroinflammation (LPS-induced) | Microglia (in vitro) | Inhibited M1 polarization; reduced pro-inflammatory factors. dovepress.com |

The role of this compound in liver regeneration has been investigated in a mouse model. In a 70% partial hepatectomy model in mice, it was discovered that extracellular vesicles and particles (EVPs) derived from the liver were enriched with this compound during the regenerative process. tandfonline.comnih.govdovepress.com

Supplementation with these EVPs, or an increased dietary intake of this compound, was shown to promote liver regeneration. tandfonline.comnih.govdovepress.com The underlying mechanism involves the activation of the Hedgehog signaling pathway. tandfonline.comnih.govdovepress.com this compound binds to the Smoothened (Smo) protein, which activates the pathway, leading to the nuclear transport of the transcription factor Gli3. tandfonline.com This, in turn, stimulates the transcription of Setd5, inducing carnitine synthesis and accelerating fatty acid oxidation, which provides the necessary energy for the regenerating liver. tandfonline.comnih.gov This process was also associated with an accelerated resolution of transient regeneration-associated steatosis. tandfonline.com

Table 5: this compound in Liver Regeneration Model

| Animal Model | Key Findings | Mechanism of Action |

|---|---|---|

| 70% Hepatectomy (Mice) | Promoted liver regeneration; accelerated resolution of steatosis. tandfonline.comnih.gov | Activation of Hedgehog signaling pathway; enhanced carnitine synthesis and fatty acid oxidation. tandfonline.comnih.govdovepress.com |

The effects of this compound have been examined in rodent models of sepsis, a condition characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction.

In a mouse model of sepsis-induced lung injury established by cecum ligation and puncture (CLP), this compound treatment was shown to attenuate pathological changes in the lung tissue. typeset.ioresearchgate.netdiscovmed.com It reduced lung tissue permeability and decreased the levels of inflammatory factors such as TNF-α and IL-6. typeset.ioresearchgate.net The protective mechanism was associated with the inhibition of the NF-κB signaling pathway. typeset.iodiscovmed.com

Similarly, in a CLP-induced septic rat model, this compound was evaluated for its effects on inflammatory biomarkers. nih.gov The study indicated that this compound modulates the inflammatory response, suggesting its potential to inhibit the cytokine cascade that drives sepsis. nih.gov

Table 6: this compound in Sepsis Animal Models

| Animal Model | Organ/System | Key Findings |

|---|---|---|

| Cecum Ligation and Puncture (Mice) | Lung | Attenuated lung injury; reduced tissue permeability; decreased TNF-α and IL-6. typeset.ioresearchgate.netdiscovmed.com |

| Cecum Ligation and Puncture (Rats) | Systemic | Modulated inflammatory biomarkers. nih.gov |

Diabetic Models

Preclinical investigations using animal models have explored the potential effects of this compound on metabolic parameters relevant to diabetes. These studies, primarily conducted in rodents, suggest that this compound may influence glucose and lipid metabolism through various mechanisms.

In a study involving high-fat diet (HFD) and sucrose-induced type-2 diabetic rats, administration of this compound was observed to stabilize altered blood glucose levels, serum insulin (B600854), and lipid profiles. ijper.org The compound was also noted to reduce markers of oxidative stress. ijper.org Mechanistically, the research suggested that this compound enhances glycemic regulation in the gastrocnemius muscle by activating insulin receptor (IR) and glucose transporter subtype 4 (GLUT4) proteins. ijper.org Another study in diabetic rats indicated that this compound helped to balance levels of blood glucose, serum insulin, and lipid profiles, thereby improving glycemic control. tandfonline.com

Further research in rodent models has pointed towards several potential anti-diabetic properties. These include improved insulin sensitivity, modulation of glucose metabolism, and antioxidative actions. caringsunshine.com Some studies have demonstrated a reduction in blood glucose levels and an improved lipid profile in diabetic animals. caringsunshine.com Additionally, the anti-inflammatory properties of this compound may offer a protective effect on pancreatic beta-cells, which are essential for insulin production. caringsunshine.com In L6 muscle cells, this compound was shown to increase glucose uptake by promoting the translocation of GLUT4 to the plasma membrane. frontiersin.org

The table below summarizes findings from a study on high-fat diet-fed and sucrose-induced type-2 diabetic rats.

| Parameter | Observation in Diabetic Control Group | Effect of this compound Treatment |

| Fasting Blood Glucose | Elevated | Reduced |

| Glucose Tolerance | Impaired | Improved |

| Insulin Tolerance | Impaired | Improved |

| Serum Insulin | Increased | Stabilized |

| Total Cholesterol (TC) | Increased | Alleviated |

| Triglycerides (TG) | Increased | Alleviated |

| LDL Cholesterol (LDL-C) | Increased | Alleviated |

| HDL Cholesterol (HDL-C) | Decreased | Alleviated |

| Oxidative Stress Markers | Increased | Reduced |

| Insulin Receptor (IR) Protein Level | Reduced | Increased |

| GLUT4 Protein Level | Reduced | Increased |

| Gastrocnemius Muscle Glucose Uptake | Reduced | Improved |

This table is based on data reported in a study on HFD-fed and sucrose-induced type-2 diabetic rats. ijper.org

Immunomodulation Studies in Pigs

Research has been conducted to characterize the effects of this compound on the porcine immune system, indicating its potential as an immunomodulator in pigs. nih.govscientificarchives.com Studies have utilized both in vitro and in vivo models to assess its impact on various immune cells and responses. nih.gov

In vitro experiments have shown that this compound can increase the number of viable peripheral blood mononuclear cells (PBMCs) and activate swine dendritic cells (DCs) in culture. nih.govresearchgate.net Dendritic cells play a crucial role in initiating and shaping the adaptive immune response.

The table below summarizes the key findings from immunomodulation studies of this compound in pigs.

| Study Type | Model | Key Findings |

| In Vitro | Swine Peripheral Blood Mononuclear Cells (PBMCs) | Increased number of viable PBMCs. nih.govresearchgate.net |

| In Vitro | Swine Dendritic Cells (DCs) | Activation of DCs in culture. nih.govresearchgate.net |

| In Vivo | Fattener pigs vaccinated with PRRSV-MLV | - Enhanced proliferation of PBMCs after phytohemagglutinin stimulation. nih.gov - Increased plasma concentration of apolipoprotein A1. nih.gov |

This table is based on data reported in studies investigating the immunomodulatory properties of this compound in pig immune responses. nih.govresearchgate.net

Analytical Methodologies in Research

Spectroscopic Techniques (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for the structural confirmation of beta-sitosterol (B1209924). This technique identifies the functional groups within a molecule based on their characteristic absorption of infrared radiation.

In the analysis of this compound, FTIR spectra typically reveal key absorption bands that correspond to its core structure. For instance, a broad absorption band observed around 3305-3421 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of a long carbon side chain is confirmed by C-H stretching vibrations of CH3 and CH2 groups, which appear around 2842-2954 cm⁻¹. Other characteristic peaks for this compound include those corresponding to C=C stretching (around 1640 cm⁻¹), CH3 and CH2 bending vibrations, cycloalkane, and the rocking vibrations of methylene (B1212753) groups. researchgate.netresearchgate.net The consistency of these spectral features with known standards confirms the identity of isolated this compound. innovareacademics.inf1000research.comscispace.com

Table 1: Characteristic FTIR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| ~3305-3421 | O-H stretching (hydroxyl group) | researchgate.netresearchgate.net |

| ~2842-2954 | C-H stretching (CH₃ and CH₂) | researchgate.netresearchgate.net |

| ~1640 | C=C stretching | researchgate.net |

| ~1443 | Cyclic -CH₂ bending | researchgate.net |

| ~1381 | CH₃(CH₂)₂γ bending | researchgate.net |

| ~1055 | C-O-C stretching | researchgate.net |

| ~1038 | Cycloalkane | researchgate.net |

| ~720 | Methylene group rocking | researchgate.net |

Chromatographic Techniques (e.g., HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a widely used chromatographic technique for the quantification of this compound in plant extracts and herbal formulations. This method offers simplicity, sensitivity, and accuracy for determining the concentration of this phytosterol.